molecular formula C10H17NO3 B2833040 tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate CAS No. 1628748-83-3

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

Cat. No. B2833040
M. Wt: 199.25
InChI Key: XBMJUOJTMXHRBL-UHFFFAOYSA-N
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Description

“tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It is a powder in physical form and is used as a biochemical reagent .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate” were not found, a related compound, “tert-Butyl 3-oxoazetidine-1-carboxylate”, has been synthesized using N-Boc-3-hydroxyazetidine, ethyl acetate, and nitric acid .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate” is 1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h6H2,1-5H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

“tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate” is a powder . While specific physical and chemical properties for this compound were not found, a related compound, “tert-Butyl 3-oxoazetidine-1-carboxylate”, has a melting point of 47-51 °C, a predicted boiling point of 251.3 °C, and a predicted density of 1.174 g/cm3 .

Scientific Research Applications

Chiral Auxiliary and Building Block Applications

Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared and used as a chiral auxiliary and building block in dipeptide synthesis. This demonstrates its utility in preparing enantiomerically pure compounds, a crucial aspect of medicinal chemistry and drug development. The effectiveness of this compound in various synthetic transformations underscores its versatility and potential in constructing complex molecular architectures (Studer, Hintermann, & Seebach, 1995).

Enantioselective Esterification

The enantioselective esterification of racemic carboxylic acids was achieved using a L-histidine-derived sulfonamide, highlighting the role of such compounds in kinetic resolution processes. This application is significant in producing enantiomerically enriched esters, which are valuable in synthesizing active pharmaceutical ingredients (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Condensation Reactions

A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides was developed, showcasing the compound's utility in acylation reactions. This method's broad applicability indicates its importance in synthesizing compounds with potential pharmacological activities (Umehara, Ueda, & Tokuyama, 2016).

Synthesis of Amino Acid Derivatives

Functionalized amino acid derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating the compound's application in designing new anticancer agents. This research contributes to the ongoing search for novel therapeutic agents (Kumar et al., 2009).

Safety And Hazards

“tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJUOJTMXHRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

CAS RN

1628748-83-3
Record name tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
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